Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure
166239-82-3 structure
Nome del prodotto:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
Numero CAS:166239-82-3
MF:C13H14O5
MW:250.247264385223
CID:5102539

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
    • Inchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1
    • Chiave InChI: DRUQKRWRXOUEGS-NGERZBJRSA-N
    • Sorrisi: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C
Riferimento
Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals
By Worawalai, Wisuttaya and Phuwapraisirisan, Preecha, Natural Product Research, 2020, 34(22), 3169-3175

Synthetic Routes 2

Condizioni di reazione
1.1R:HCl
Riferimento
Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs
By Marchand, Patrice A. et al, Canadian Journal of Chemistry, 1997, 75(6), 840-849

Synthetic Routes 3

Condizioni di reazione
1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C
Riferimento
Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical
By Worawalai, Wisuttaya et al, Archives of Pharmacal Research, 2016, 39(10), 1370-1381

Synthetic Routes 4

Condizioni di reazione
1.1
2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
Show MoreShow Less
Riferimento
Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide
By Takano, Seiichi et al, Journal of the Chemical Society, 1988, (3), 189-91

Synthetic Routes 5

Condizioni di reazione
1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
Riferimento
Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates
By Zhao, Can et al, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434

Synthetic Routes 6

Condizioni di reazione
1.1R:Et3N, C:4-DMAP, S:CH2Cl2
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
Riferimento
Chiral Diselenides in the Total Synthesis of (+)-Samin
By Wirth, Thomas et al, Journal of Organic Chemistry, 1996, 61(8), 2686-9

Synthetic Routes 7

Condizioni di reazione
1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C
Riferimento
Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide
By Tsai, Hsin-Ya et al, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD